Product packaging for Quinoline-6-carbonitrile(Cat. No.:CAS No. 23395-72-4)

Quinoline-6-carbonitrile

Cat. No.: B150825
CAS No.: 23395-72-4
M. Wt: 154.17 g/mol
InChI Key: NIFLNJLWZZABMI-UHFFFAOYSA-N
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Description

Significance of Quinoline-6-carbonitrile within the Quinoline (B57606) Class

The importance of this compound stems from the unique combination of the quinoline scaffold and the nitrile functional group, each contributing distinct and valuable properties.

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. tandfonline.comusc.edunih.govnih.gov This designation is due to its recurring presence in a multitude of biologically active compounds and approved drugs. tandfonline.comnih.gov The versatility of the quinoline ring allows it to interact with a wide range of biological targets, making it a valuable starting point for drug discovery. nih.govresearchgate.netorientjchem.org Its structure is readily accessible through various established synthetic methods and offers numerous points for chemical modification, enabling the fine-tuning of pharmacological properties. usc.eduorientjchem.org Consequently, quinoline derivatives have been successfully developed for a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. researchgate.netrsc.orgnih.govbenthamdirect.com

The nitrile group (–C≡N) is a small, polar functional group that imparts unique characteristics to a molecule. nih.govnih.gov In medicinal chemistry, the introduction of a nitrile group can serve several strategic purposes. It can act as a bioisostere, mimicking other functional groups like a carbonyl or a halogen, which can lead to improved binding affinity and selectivity for a biological target. nih.govsioc-journal.cntandfonline.com The strong dipole moment of the nitrile group allows it to participate in crucial hydrogen bonding and other polar interactions within a protein's active site. nih.govtandfonline.com Furthermore, incorporating a nitrile can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by, for example, blocking sites that are susceptible to metabolic breakdown. nih.govsioc-journal.cnresearchgate.net In the context of the quinoline scaffold, the nitrile group at the 6-position can significantly influence the electronic properties of the ring system and provide a key interaction point for binding to target proteins, making this compound an attractive building block for novel therapeutic agents. nih.govnih.gov

Scope and Objectives of Research on this compound

Research focused on this compound is primarily driven by its potential as a key intermediate in the synthesis of more complex, biologically active molecules. The principal objectives of this research include:

Exploring Novel Synthetic Routes: Developing efficient, cost-effective, and scalable methods for the synthesis of this compound and its derivatives. govtcollegebalrampur.ac.in This includes one-pot reactions and the use of novel catalysts to improve yields and reduce environmental impact. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and evaluating how these changes affect its biological activity. nih.govacs.org This is crucial for optimizing the potency and selectivity of potential drug candidates.

Discovery of New Therapeutic Agents: Utilizing this compound as a starting material to design and synthesize new compounds with potential applications in areas such as oncology and neurodegenerative diseases. nih.govnih.govacs.org For instance, derivatives have been investigated as potent and selective inhibitors of specific kinases involved in cancer progression. nih.govacs.org

Development of Advanced Materials: Investigating the use of this compound derivatives in the creation of novel materials, such as fluorescent probes and components for organic light-emitting diodes (OLEDs), leveraging the photophysical properties of the quinoline nucleus. researchgate.net

Historical Context of this compound Synthesis and Applications

The history of quinoline itself dates back to 1834, when it was first extracted from coal tar. wikipedia.orgresearchgate.netnoveltyjournals.com The synthesis of the quinoline ring system has been a subject of extensive study since the 19th century, with the development of several named reactions that are still in use today, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgresearchgate.netiipseries.org

The synthesis of specific derivatives like this compound is a more recent development, driven by the increasing recognition of the utility of the nitrile group in drug design. Early research would have focused on establishing reliable methods for introducing the nitrile group onto the quinoline scaffold. Modern synthetic strategies, such as palladium-catalyzed cyanation reactions, have made compounds like this compound more accessible for broader research and development. rsc.org The application of these compounds has evolved from being simple chemical intermediates to becoming central components in the rational design of highly specific and potent inhibitors of disease-related enzymes. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2 B150825 Quinoline-6-carbonitrile CAS No. 23395-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLNJLWZZABMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343900
Record name quinoline-6-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23395-72-4
Record name quinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23395-72-4
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Synthetic Methodologies and Routes for Quinoline 6 Carbonitrile and Its Derivatives

Classical and Contemporary Synthetic Approaches to the Quinoline (B57606) Nucleus

The construction of the quinoline ring system can be achieved through several well-established named reactions. These methods, while classic, remain fundamental in organic synthesis and can be adapted to produce specifically substituted quinolines, including those bearing a cyano group at the 6-position. The following sections will exclusively detail these approaches for the synthesis of Quinoline-6-carbonitrile and its derivatives.

Skraup Reaction and its Modifications

The Skraup synthesis is a venerable method for preparing quinolines by heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.com In the archetypal reaction, the glycerol is dehydrated in situ by the strong acid to form acrolein, which then undergoes a 1,4-addition with the aniline (B41778). Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.comiipseries.org

To synthesize this compound using this method, the logical starting material is p-aminobenzonitrile . The reaction proceeds by heating p-aminobenzonitrile with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) or arsenic acid. wikipedia.org The cyclization occurs ortho to the amino group, leading directly to the formation of the 6-cyano substituted quinoline ring. A notable modification to temper the often violent nature of the reaction involves the use of ferrous sulfate. wikipedia.org

Starting MaterialReagentsProductNotes
p-AminobenzonitrileGlycerol, H₂SO₄, NitrobenzeneThis compoundThe reaction is typically vigorous and requires careful temperature control. wikipedia.org
p-AminobenzonitrileGlycerol, H₂SO₄, Arsenic AcidThis compoundArsenic acid can lead to a less violent reaction compared to nitrobenzene. wikipedia.org

Friedländer Synthesis

The Friedländer synthesis is a highly versatile and straightforward method for quinoline formation, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. pharmaguideline.comiipseries.org The reaction is typically catalyzed by an acid or a base. iipseries.orgacademie-sciences.fr

For the specific synthesis of this compound derivatives, a key starting material would be an o-aminoaryl aldehyde or ketone bearing a cyano group at the para-position to the amino group. For instance, the reaction of 2-amino-5-cyanobenzaldehyde or 2-amino-5-cyanophenyl ketone with a carbonyl compound like acetaldehyde, acetone (B3395972), or ethyl acetoacetate (B1235776) would yield the corresponding substituted this compound. The choice of the α-methylene carbonyl compound determines the substitution pattern at the 2- and 3-positions of the resulting quinoline.

o-Aminoaryl Reactantα-Methylene ReactantCatalyst (Typical)Product
2-Amino-5-cyanobenzaldehydeAcetaldehydeNaOH or AcidThis compound
2-Amino-5-cyanobenzaldehydeAcetoneBase or Acid2-Methylthis compound
2-Amino-5-cyanophenyl ketoneEthyl acetoacetateBase or AcidEthyl 2-(aryl)-4-methylthis compound-3-carboxylate

This method is advantageous due to its operational simplicity and the direct installation of substituents on the pyridine (B92270) ring of the quinoline system. academie-sciences.fr

Conrad-Limpach-Knorr Reaction

The Conrad-Limpach-Knorr reaction provides a pathway to 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with β-ketoesters. pharmaguideline.comwikipedia.org The reaction conditions, particularly temperature, dictate the final product. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-quinolone (Conrad-Limpach product). pharmaguideline.comwikipedia.org At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-quinolone (Knorr product). wikipedia.org

To obtain a 6-cyano substituted 4-hydroxyquinoline, p-aminobenzonitrile is reacted with a β-ketoester, such as ethyl acetoacetate. The initial condensation forms an enamine intermediate. Subsequent thermal cyclization, often carried out in a high-boiling inert solvent like mineral oil, leads to the formation of 6-cyano-4-hydroxyquinoline . wikipedia.orgsynarchive.com A specific example is the synthesis of Ethyl 6-Cyano-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate from the corresponding (arylamino)acrylate. thieme-connect.de

Aniline Derivativeβ-KetoesterConditionsProduct
p-AminobenzonitrileEthyl acetoacetateModerate temperature, then ~250°C for cyclization6-Cyano-4-hydroxy-2-methylquinoline
4-AminobenzonitrileDiethyl 2-(trifluoroacetyl)malonatePd(OAc)₂, PPh₃, NaHCO₃ (for cyclization of intermediate)Ethyl 6-Cyano-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate thieme-connect.de

Doebner-Miller Reaction

The Doebner-Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgdrugfuture.com This reaction is typically catalyzed by a strong Brønsted or Lewis acid. wikipedia.org The α,β-unsaturated carbonyl can be generated in situ from the aldol (B89426) condensation of two aldehyde or ketone molecules. wikipedia.org

The synthesis of this compound and its derivatives via this route employs p-aminobenzonitrile as the starting aniline. Reaction with an α,β-unsaturated aldehyde or ketone, such as acrolein (from glycerol dehydration) or crotonaldehyde (B89634), in the presence of an acid catalyst like hydrochloric acid or a Lewis acid, will yield the corresponding 6-cyanoquinoline. iipseries.orgwikipedia.org For example, reacting p-aminobenzonitrile with crotonaldehyde would be expected to produce 2-methylthis compound.

Aniline Derivativeα,β-Unsaturated CarbonylCatalystProduct
p-AminobenzonitrileAcroleinHCl or Lewis AcidThis compound
p-aminobenzonitrileCrotonaldehydeHCl or Lewis Acid2-Methylthis compound
p-AminobenzonitrileMethyl vinyl ketoneHCl or Lewis Acid4-Methylthis compound

Niementowski Quinoline Synthesis

The Niementowski synthesis involves the condensation of anthranilic acids with ketones or aldehydes at elevated temperatures to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. wikipedia.orgclockss.org The reaction's high temperature requirement has somewhat limited its popularity, though modifications exist. wikipedia.org

To prepare a 6-cyano-4-hydroxyquinoline derivative using this method, an appropriately substituted anthranilic acid is required. Specifically, 2-amino-5-cyanobenzoic acid would be the necessary starting material. Heating this acid with a ketone, such as acetone or acetophenone, would lead to the formation of the corresponding 2-substituted-6-cyano-4-hydroxyquinoline. wikipedia.orgchempedia.info Variations of the reaction have been developed using catalysts like polyphosphoric acid to improve reaction conditions. wikipedia.org

Anthranilic Acid DerivativeKetone/AldehydeConditionsProduct
2-Amino-5-cyanobenzoic acidAcetoneHeat (120-130°C)6-Cyano-4-hydroxy-2-methylquinoline
2-Amino-5-cyanobenzoic acidAcetophenoneHeat (120-130°C)6-Cyano-4-hydroxy-2-phenylquinoline wikipedia.org

Pfitzinger Reaction

The Pfitzinger reaction is a valuable method for the synthesis of quinoline-4-carboxylic acids. pharmaguideline.comwikipedia.org It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The base hydrolyzes the isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline-4-carboxylic acid. wikipedia.org

To synthesize a 6-cyanoquinoline derivative via the Pfitzinger reaction, one could start with a substituted isatin. A plausible, though indirect, route involves using 6-bromoisatin (B21408) . The Pfitzinger reaction of 6-bromoisatin with a suitable ketone (e.g., acetone) would yield 6-bromo-2-methylquinoline-4-carboxylic acid. Subsequent reaction of this intermediate with copper(I) cyanide could then replace the bromo group with a cyano group, along with potential decarboxylation, to afford the target 6-cyanoquinoline derivative. nih.gov

Isatin DerivativeCarbonyl CompoundReagentsIntermediate/Product
6-BromoisatinAcetone1. KOH, Ethanol (B145695), Reflux1. 6-Bromo-2-methylquinoline-4-carboxylic acid nih.gov
2. CuCN, heat2. 6-Cyano-2-methylquinoline (after decarboxylation) nih.gov

This approach highlights the utility of the Pfitzinger reaction in creating functionalized quinolines that can be further elaborated to the desired target molecule.

Targeted Synthesis of this compound

While classical methods provide general access to the quinoline core, the specific synthesis of this compound requires more targeted approaches. These strategies often involve either building the quinoline ring with the nitrile group already in place on a precursor or introducing the cyano group onto a pre-formed quinoline scaffold.

The functionalization of the quinoline ring can be achieved through metallation, creating a reactive intermediate that can be trapped with various electrophiles. A relevant approach involves the magnesiation of haloquinolines using mixed lithium-magnesium amide reagents, such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride), in a solvent like tetrahydrofuran (B95107) (THF). durham.ac.uk This method allows for the regioselective deprotonation of the quinoline ring, creating a stable organomagnesium intermediate under mild conditions. durham.ac.uk This reactive species can then be reacted with a suitable electrophile to introduce a desired functional group. While this specific study focused on 7-chloroquinolines to produce carbinol derivatives, the principle demonstrates a viable pathway for introducing a cyano group. By reacting the quinoline-magnesium intermediate with a cyanation agent, it would be possible to synthesize this compound. durham.ac.uk

A common and direct strategy for synthesizing this compound is the introduction of a nitrile (cyano) group onto a quinoline ring that already bears a suitable leaving group, typically a halogen like bromine or chlorine. nih.gov Palladium-catalyzed cyanation reactions are particularly effective for this transformation on aryl and heteroaryl halides. researchgate.net

In one synthetic scheme, a 6-bromoquinoline (B19933) derivative is subjected to a cyanation reaction to afford the corresponding 6-carbonitrile product. nih.gov Various cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net These reactions are often performed in water using nanomicelles formed from surfactants, which provides an environmentally safer alternative to traditional organic solvents. researchgate.net Another approach involves the Reissert reaction, where acylation of the quinoline nitrogen atom, followed by the addition of a cyanide source, leads to the formation of a 1,2-dihydroquinoline-2-carbonitrile. researchgate.net Although this method functionalizes the 2-position, it highlights a key strategy for incorporating a cyano group onto the quinoline heterocycle. researchgate.net

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules like quinoline derivatives in a single step from three or more starting materials. rsc.orgajol.info These reactions are valued for their high atom economy, operational simplicity, and often milder reaction conditions compared to traditional multi-step syntheses. rsc.orgajol.info Several MCRs have been developed for the synthesis of quinolines bearing a carbonitrile group. rsc.orgjptcp.comgovtcollegebalrampur.ac.innih.gov These one-pot procedures can be performed under catalyst-free, microwave-assisted, or photocatalytic conditions. rsc.orggovtcollegebalrampur.ac.inresearchgate.net

A notable multi-component reaction for the synthesis of carbonitrile quinoline derivatives involves the condensation of an aromatic aldehyde (e.g., benzaldehyde), an active methylene (B1212753) compound (e.g., methyl cyanoacetate), and an aromatic amine. rsc.orgjptcp.com A rapid and efficient protocol utilizes a nanostructured TiO₂ photocatalyst under solvent-free conditions with microwave irradiation. rsc.orgjptcp.com This method offers significant advantages, including good yields, very short reaction times, and operational simplicity, making it an attractive "green" alternative for synthesizing highly functionalized quinoline derivatives. rsc.org

Multi-component Reactions for this compound Synthesis

Cyclocondensation involving Aldehyde, Malononitrile (B47326), and Aniline

A prevalent and efficient method for constructing the quinoline core is the one-pot, three-component reaction involving an aniline, an aldehyde, and an active methylene compound like malononitrile. This reaction, often a variation of the Friedländer synthesis, typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aniline and subsequent intramolecular cyclization and aromatization.

While this multicomponent strategy is widely employed, research predominantly reports the regioselective synthesis of 2-amino-4-arylquinoline-3-carbonitriles . sciforum.netrsc.orgresearchgate.netafricanjournalofbiomedicalresearch.com In this reaction, the aniline nitrogen attacks the cyano-activated double bond, and subsequent cyclization occurs between the amino group and the ortho-position of the aniline ring, leading to the carbonitrile group at the 3-position of the quinoline scaffold.

A general protocol for this transformation involves reacting anilines, various aromatic aldehydes, and malononitrile. sciforum.netresearchgate.net The reaction can be promoted by a range of catalysts under different conditions. For instance, L-proline has been used as an eco-friendly organocatalyst in water, with microwave irradiation significantly shortening reaction times. sciforum.net Another approach utilizes ammonium (B1175870) chloride as a simple and effective catalyst in ethanol at reflux temperatures. researchgate.netafricanjournalofbiomedicalresearch.com The choice of substituents on both the aniline and aldehyde can influence the reaction rate and yield, with electron-donating groups on the aniline generally leading to better outcomes. researchgate.net

The mechanism is believed to start with the formation of a nitrilium ion from the protonated 2-amino-1,4-dihydro-4-arylquinoline-3-carbonitrile intermediate, which plays a key role in the final oxidation/aromatization step to the stable quinoline product. sciforum.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for quinoline synthesis. These approaches aim to reduce waste, minimize energy consumption, and utilize non-toxic, recyclable materials. researchgate.netresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and operational simplicity compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various quinoline carbonitrile derivatives.

For instance, the three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles using anilines, aldehydes, and malononitrile can be completed in as little as 30 seconds at 90°C under microwave irradiation in water, using L-proline as a catalyst. sciforum.net In another example, quinoline-3-carbonitrile derivatives were synthesized in 60-90 seconds via a one-pot reaction catalyzed by an engineered magnetic nanocatalyst under microwave conditions. rsc.orgthieme-connect.com The synthesis of 4-quinolone-3-carbonitriles from anilines and ethyl 2-cyano-3-ethoxyacrylate also benefits from microwave activation, leading to good yields without the need for chromatographic purification. researchgate.net These examples highlight the efficiency and efficacy of microwave-assisted protocols in generating quinoline carbonitrile scaffolds. nih.govnih.gov

Solvent-Free Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, leading to safer processes and reduced environmental impact. Solvent-free, or neat, reaction conditions have been successfully implemented for the synthesis of quinoline derivatives, often in conjunction with microwave irradiation or solid catalysts. academie-sciences.fracademie-sciences.fr

The synthesis of various carbonitrile quinoline and benzo[h]quinoline (B1196314) derivatives has been achieved under solvent-free conditions by reacting an aldehyde, an active methylene compound (like methyl or ethyl cyanoacetate), and an aromatic amine in the presence of a catalyst. tandfonline.comresearchgate.netjptcp.com This approach is noted for its high efficiency, short reaction times, and ease of product isolation, making it a sustainable alternative to traditional solvent-based methods. researchgate.net One specific method involves the reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium (III) chloride under microwave irradiation without any solvent. researchgate.net Another solvent-free approach utilizes a grinding technique with p-toluenesulfonic acid (p-TSA) as a catalyst. researchgate.net

Catalysis with Environmentally Benign Materials

The use of non-toxic, reusable, and readily available catalysts is crucial for developing sustainable synthetic methodologies. Clays and semiconductor photocatalysts have proven to be effective and environmentally friendly catalysts for quinoline synthesis.

Montmorillonite K-10 is a natural clay that functions as an inexpensive, non-corrosive, and reusable solid acid catalyst. researchgate.netresearchgate.netscirp.org Its catalytic activity has been harnessed for various organic transformations, including the synthesis of quinoline derivatives. scirp.orgdntb.gov.ua

This clay has been successfully used to catalyze the multicomponent reaction of anilines, aldehydes, and terminal aryl alkynes to produce 2,4-disubstituted quinolines. jptcp.comrsc.org The reaction proceeds with high atom economy and excellent yields in minutes, especially when assisted by microwave irradiation. rsc.org Montmorillonite K-10 has also been employed as a green catalyst for the three-component reaction of 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate, utilizing atmospheric oxygen and water, highlighting its effectiveness in eco-friendly protocols. researchgate.net

Table 1: Montmorillonite K-10 Catalyzed Synthesis of Quinoline Derivatives

Reactants Catalyst Conditions Product Type Yield Reference
Anilines, Aldehydes, Aryl Alkynes Montmorillonite K-10 Microwave, Solvent-free 2,4-Disubstituted quinolines Excellent jptcp.comrsc.org
3,4-Dimethoxyaniline, Aldehydes, Ethyl-3,3-diethoxypropionate Montmorillonite K-10 Water Ethyl 6,7-dimethoxy-2-alkyl/aryl quinoline-3-carboxylate Good researchgate.net
Aniline derivatives, Cinnamaldehyde Montmorillonite K-10 Microwave, Solvent-free 6,7-Disubstituted-2-phenyl quinolines Good researchgate.netjptcp.com

Nanostructured titanium dioxide (TiO2) is a cheap, non-toxic, and efficient photocatalyst used in various applications, including organic synthesis. tandfonline.comacs.orgd-nb.info Its ability to absorb light and generate reactive species makes it a valuable tool for promoting chemical reactions under mild conditions.

A rapid and efficient method for the synthesis of various carbonitrile quinoline and benzo[h]quinoline derivatives has been developed using a nanostructured TiO2 photocatalyst. tandfonline.comresearchgate.net This one-pot synthesis involves the reaction of an aromatic aldehyde, an amine, and a carbonyl compound (like methyl cyanoacetate) under solvent-free conditions with microwave irradiation. tandfonline.comjptcp.comrsc.org The process relies on a sequence of Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. researchgate.nettandfonline.com The use of nanostructured TiO2 provides a green and effective route to these important heterocyclic compounds. acs.orgresearchgate.net

Table 2: Nanostructured TiO2 Catalyzed Synthesis of Quinoline Carbonitriles

Reactants Catalyst Conditions Product Type Reference
Aromatic aldehyde, Aromatic amine, Methyl cyanoacetate Nanostructured TiO2 Microwave, Solvent-free Carbonitrile quinoline/benzo[h]quinoline derivatives tandfonline.comjptcp.comrsc.org
Aromatic aldehyde, Amine, Carbonyl compounds Nanostructured TiO2 Microwave, Solvent-free Quinoline/Benzo[h]quinoline-3-carbonitriles researchgate.nettandfonline.com
Dealuminated Mesolite Catalysis

While dealuminated mesolite, a modified natural zeolite, has been recognized as an efficient and reusable catalyst in the synthesis of quinoline carbonitriles, the existing scientific literature predominantly documents its application for the synthesis of quinoline-3-carbonitrile derivatives. researchgate.netresearchgate.netoiccpress.comiau.ir This method typically involves a one-pot, three-component cyclocondensation reaction.

In a characteristic synthesis for the 3-carbonitrile isomer, reactants such as benzaldehyde, malononitrile, and aniline are condensed in the presence of modified dealuminated mesolite. researchgate.netresearchgate.net The catalyst's acidic properties and porous structure facilitate the reaction, which offers several advantages, including mild reaction conditions, simple work-up procedures, and high product yields without the need for chromatographic separation. researchgate.netoiccpress.com The catalyst is prepared by treating natural mesolite with sulfuric acid to increase its surface area and catalytic activity. researchgate.netresearchgate.net Although this specific catalytic system is well-documented for the 3-isomer, its direct application for the synthesis of this compound is not prominently reported in the reviewed literature.

Synthetic Strategies for Functionalized this compound Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, and the development of synthetic strategies for its functionalized derivatives is a significant area of research. nih.govresearchgate.net The functionalization of the this compound framework allows for the modulation of its physicochemical and pharmacological properties, leading to the creation of novel therapeutic candidates. researchgate.net

A primary strategy for obtaining this compound involves the introduction of the cyano group at the 6-position of a pre-existing quinoline ring. A common and effective method is the palladium-catalyzed cyanation of a 6-haloquinoline, such as 6-bromoquinoline. For instance, the reaction of a 6-bromoquinoline with copper(I) cyanide in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) yields the corresponding this compound. jst.go.jp This approach is foundational for creating a variety of 2,6-disubstituted quinolines, where the carbonitrile at C-6 can be further hydrolyzed to carboxamides or other functional groups. jst.go.jp

Another approach involves building the functionalized quinoline ring system from acyclic precursors. Multi-component reactions, such as the chemoselective synthesis of 2-amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitriles, demonstrate a sophisticated strategy. govtcollegebalrampur.ac.in This one-pot procedure involves the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethylbenzonitrile using a base like sodamide, leading to the formation of multiple C-C and C-N bonds in a single sequence. govtcollegebalrampur.ac.in Such methods are highly efficient and can be accelerated using microwave irradiation. govtcollegebalrampur.ac.in

Derivatization at the Quinoline Ring System

Derivatization of the quinoline ring is a key strategy for creating a diverse library of compounds based on the this compound core. nih.gov Modifications can be targeted at various positions of the heterocyclic system to explore structure-activity relationships.

One common point of derivatization is the C-2 position. For example, starting from 6-bromoquinolin-2(1H)-one, functional groups can be installed at C-2 before the cyanation at C-6. jst.go.jp The versatility of the quinoline nucleus allows for functionalization at numerous positions, which is a crucial aspect in drug design. nih.gov

Another significant method is the Vilsmeier-Haack cyclisation of N-arylacetamides, which can produce 2-chloro-3-formylquinolines. researchgate.net These intermediates are highly valuable as the chloro and formyl groups can be subsequently transformed into a wide array of other functionalities. The success of this cyclization can be influenced by the electronic nature of substituents on the N-aryl ring. researchgate.net Furthermore, research has shown that the introduction of fluorine-containing groups at the C-3 position of the quinoline scaffold can be achieved without significantly impacting the molecule's affinity for certain biological targets. hzdr.de

Table 1: Examples of Derivatization Reactions on the Quinoline System

Starting MaterialReagents & ConditionsProduct TypeReference
6-Bromoquinoline derivativeCu(I)CN, Pd(PPh₃)₄, DMF, 120°CThis compound derivative jst.go.jp
N-ArylacetamideVilsmeier-Haack Reagent (POCl₃/DMF)2-Chloro-3-formylquinoline researchgate.net
4-Chloro-8-bromoquinoline1. Cyclopropylboronic acid, Pd(PPh₃)₄ (Regioselective Suzuki) 2. Benzylamine derivative (Buchwald-Hartwig)4-Benzylamino-8-cyclopropylquinoline hzdr.de
Quinoline N-oxideHydrazinecarboxamides, CuBr, TBHP, DMSO, 100°CC2-Carbamoylated quinoline N-oxide mdpi.com

Introduction of Diverse Substituents

The chemical flexibility of the quinoline ring system permits the introduction of a wide variety of substituents, which is essential for fine-tuning the properties of this compound derivatives. researchgate.net Research has explored the incorporation of numerous functional groups at different positions.

For instance, in the development of potential mGluR1 antagonists, hydrophobic groups like cyclic amines (e.g., pyrrolidin-1-yl) have been introduced at the C-2 position, while the C-6 carbonitrile is converted into various secondary amides. jst.go.jp Other examples from the broader class of quinoline carbonitriles show extensive substitution patterns, including methoxy, 2-methoxyethoxy, and (3,4,5-trimethoxyphenyl)amino groups. ontosight.ai

Specific examples of substituted this compound derivatives reported in the literature include:

7-chloro-4-hydroxy-3-(3-naphthalen-2-yl-phenyl)-2-oxo-1,2-dihydro-quinoline-6-carbonitrile : This compound features chloro, hydroxy, aryl, and oxo substituents in addition to the 6-carbonitrile group. ontosight.ai

2-Amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitriles : These derivatives possess amino, aryl, and secondary amine groups on a fused quinoline system. govtcollegebalrampur.ac.in

N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile : This example showcases substituents on a partially saturated quinoline ring. researchgate.net

The strategic placement of these diverse substituents plays a critical role in defining the biological activity profile of the resulting compounds. nih.gov

Regioselective Synthesis of Substituted Isomers

Controlling the position of functional groups on the quinoline scaffold is paramount for synthesizing specific, active isomers. Several regioselective synthetic methods have been developed to achieve this precision.

The Friedländer annulation, a classic method for quinoline synthesis, can be rendered highly regioselective by using specific amine catalysts. For example, the reaction of o-aminoaromatic aldehydes with unmodified methyl ketones using a bicyclic pyrrolidine (B122466) derivative as a catalyst can yield 2-substituted quinolines with high regioselectivity (≥84:16). acs.org

Palladium-catalyzed cross-coupling reactions are also powerful tools for regioselective functionalization. A notable example is the regioselective Suzuki reaction performed on a di-halogenated quinoline. In a synthesis of potential PDE5 inhibitors, a 4-chloro-8-bromoquinoline was selectively coupled with cyclopropylboronic acid at the C-8 position, leaving the C-4 chlorine available for a subsequent Buchwald-Hartwig amination. hzdr.de This sequential strategy allows for the controlled, position-specific introduction of different substituents.

Furthermore, a one-pot chemoselective and regioselective synthesis has been developed for 2-amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitriles from 2H-pyran-2-one precursors. govtcollegebalrampur.ac.inthieme-connect.de The reaction pathway is precisely controlled by the nature of the substituents on the starting pyranone, ensuring the desired benzo[h]quinoline isomer is formed exclusively over other potential products like phenanthridines. thieme-connect.de C-H activation is another advanced strategy, with methods developed for the C2-arylation of quinoline N-oxides with a high degree of regioselectivity. mdpi.com

Medicinal Chemistry and Pharmacological Applications of Quinoline 6 Carbonitrile Derivatives

Anticancer Activity and Mechanisms

Quinoline-6-carbonitrile derivatives have demonstrated significant potential as anticancer agents, operating through diverse and specific molecular mechanisms. nih.govarabjchem.org Their ability to selectively target key proteins and pathways involved in cancer progression has made them a focal point of intensive research and development in the quest for novel cancer therapeutics.

Inhibition of Kinases (e.g., CDK8/19, CK2)

A primary mechanism through which this compound derivatives exert their anticancer effects is via the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Cyclin-dependent kinases 8 and 19 (CDK8/19) have been identified as key targets for some this compound-based compounds. nih.govmedchemexpress.comacs.org For instance, a series of quinoline-based derivatives were designed as potent and selective inhibitors of CDK8/19. nih.govnih.gov One notable example is Senexin C, an optimized this compound derivative that exhibits potent inhibitory activity against CDK8/19. nih.govmedchemexpress.comacs.org This compound was developed through a structure-guided design strategy to improve upon the potency and metabolic stability of earlier quinazoline-based inhibitors. nih.govnih.gov The this compound scaffold was specifically chosen for its optimal binding to the CDK8 protein. nih.gov The nitrogen at position 1 of the quinoline (B57606) ring forms a crucial hydrogen bond with the backbone of Ala100 in the hinge region of the kinase, while the nitrogen of the 6-cyano group interacts with the side chain of Lys52. nih.gov

Compound/DerivativeTarget Kinase(s)Key Findings
Senexin C (compound 20a) CDK8/19Potent and selective inhibitor with improved metabolic stability and oral bioavailability. Demonstrates tumor-enriched pharmacokinetics and inhibits leukemia growth in vivo. nih.govmedchemexpress.comacs.org
Quinoline-based Senexin Derivatives CDK8/19Designed to improve potency and metabolic stability over quinazoline-based inhibitors. The this compound scaffold showed optimal binding to CDK8. nih.govnih.gov

Furthermore, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, with some compounds showing inhibitory concentrations in the micromolar range. nih.govtandfonline.comtandfonline.com While these are not strictly this compound compounds, the research highlights the broader potential of the quinoline scaffold in targeting CK2.

DNA Binding and Intercalation Properties

Certain this compound derivatives have been shown to exert their cytotoxic effects by directly interacting with DNA. A study on 5-amino substituted benzimidazo[1,2-a]quinoline-6-carbonitriles revealed that these compounds can act as strong DNA intercalators. nih.gov DNA binding studies, including UV/Visible spectroscopy, melting temperature analysis, and fluorescence and circular dichroism titrations, confirmed this intercalation mechanism for specific derivatives. nih.gov This mode of action disrupts DNA replication and transcription, ultimately leading to cell death.

DerivativeDNA InteractionKey Findings
5-Aminobenzimidazo[1,2-a]quinoline-6-carbonitriles (e.g., compounds 9 and 19) DNA IntercalationThese compounds were found to bind to DNA as strong intercalators, contributing to their cytotoxic effects against various carcinoma cell lines. nih.gov

Effects on Cell Proliferation and Apoptosis

A hallmark of anticancer agents is their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. This compound derivatives have demonstrated efficacy in both these areas.

For example, novel pyridine-quinoline hybrids have been synthesized that show potent in-vitro anticancer activity against several cancer cell lines. tandfonline.com Specific compounds within this series were found to significantly induce apoptosis, as evidenced by an increase in the apoptotic cell population and the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. tandfonline.com

In another study, newly synthesized arylated benzo[h]quinolines, which are structurally related to the core this compound theme, were shown to induce apoptosis in cancer cells through oxidative stress-mediated DNA damage. nih.gov These compounds exhibited cytotoxicity against human skin, lung, breast, and colon cancer cell lines. nih.gov

Derivative ClassEffect on Cancer CellsMechanism
Pyridine-quinoline hybrids Potent anticancer activity, induction of apoptosisActivation of caspase 3/7 tandfonline.com
Arylated benzo[h]quinolines Cytotoxicity against multiple cancer cell lines, induction of apoptosisOxidative stress-mediated DNA damage nih.gov

Modulation of Signaling Pathways (e.g., NFκB, TGF-β1, Akt/GSK3β/β-catenin)

This compound derivatives can also exert their anticancer effects by modulating key signaling pathways that are often hijacked by cancer cells to promote their growth, survival, and metastasis.

One study identified a novel CDK8 inhibitor, E966-0530-45418, which is a quinoline-based compound. This inhibitor was shown to suppress prostate cancer metastasis by inhibiting TGF-β1-mediated Smad3/RNA polymerase II linker phosphorylation and the Akt/GSK3β/β-catenin signaling pathway. researchgate.net The Akt/GSK3β/β-catenin pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to decreased cancer cell growth. oncotarget.comd-nb.info The TGF-β1 pathway is involved in processes like epithelial-to-mesenchymal transition (EMT), which is critical for cancer cell invasion and metastasis. cellsignal.commdpi.com

Furthermore, other quinoline derivatives have been identified as inhibitors of the canonical NF-κB pathway. researchgate.netmdpi.comnih.gov The NF-κB transcription factor plays a pivotal role in inflammation and cancer, and its inhibition can suppress tumor growth. mdpi.com While not all of these are 6-carbonitrile derivatives, they underscore the potential of the quinoline scaffold to modulate this critical cancer-related pathway.

Structure-Activity Relationship (SAR) Studies for Anticancer Agents

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds as anticancer agents. orientjchem.orgresearchgate.net

Research has shown that the substitution pattern on the quinoline ring significantly influences the anticancer activity. orientjchem.org For instance, in the development of CDK8/19 inhibitors, a library of quinoline-Senexin derivatives was synthesized to explore the SAR. nih.govnih.gov These studies led to the optimization of the lead compound, Senexin C. nih.govacs.org

The 6-position of the quinoline ring has been identified as a critical site for modification to enhance anticancer activity. The introduction of a cyano (carbonitrile) group at this position has been a key feature in the design of potent kinase inhibitors. nih.gov For instance, the this compound scaffold was found to be optimal for binding to CDK8. nih.gov

Furthermore, SAR studies on other quinoline derivatives have highlighted the importance of substitutions at the 6-position. For example, the introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance the antibacterial activity of certain compounds, demonstrating the general importance of this position for biological activity. orientjchem.org While this example is from an antibacterial context, it underscores the principle that modifications at the 6-position can have a profound impact on the pharmacological properties of quinoline derivatives.

Role of the Cyano Group in Inhibitory Activity

The cyano group at the 6-position of the quinoline ring plays a pivotal role in the inhibitory activity of certain derivatives, particularly as inhibitors of cyclin-dependent kinases (CDK) 8 and 19. Research into quinoline-based CDK8/19 inhibitors has revealed that the 6-cyano group is a key hydrogen bond acceptor. This interaction, specifically with the amino acid Lys52 in the kinase, is crucial for potent inhibitory activity.

The significance of the 6-cyano group was demonstrated in a study where its removal from a quinoline-based inhibitor resulted in a substantial decrease in CDK8 inhibitory activity. To further understand this, a series of analogues were synthesized with various functional groups replacing the nitrile. The findings from these studies are summarized in the table below.

Table 1: Impact of 6-Position Substituent on CDK8 Inhibitory Activity

Compound R¹ Substituent CDK8 IC₅₀ (nM)
8a CN 5 ± 1
8b H 295 ± 15
8c F >1000
8d Cl 650 ± 30
8e Br >1000
8f CF₃ >1000
8g NO₂ 20 ± 2
8h C(O)NH₂ >1000
8i NH₂ >1000
8j NHC(O)CH₃ >1000

Data sourced from a study on quinoline-based CDK8/19 inhibitors.

The data clearly indicates that the cyano group is optimal for inhibitory potency. Its replacement with a nitro group, another hydrogen bond acceptor, maintained a degree of potency, whereas other substituents led to a significant loss of activity. This underscores the critical role of the 6-cyano group in the specific molecular interactions required for the inhibitory mechanism.

Antimicrobial Applications

Quinoline derivatives have long been recognized for their antimicrobial properties, and compounds featuring the this compound scaffold are no exception. These derivatives have demonstrated activity against a spectrum of microbial pathogens.

Antibacterial Activity (Gram-positive and Gram-negative)

Derivatives of this compound have been investigated for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. While much of the research encompasses the broader class of quinoline compounds, several studies highlight the contribution of the carbonitrile moiety to antibacterial efficacy. For instance, a series of facilely accessible quinoline derivatives displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains. nih.gov One of the tested compounds, a p-isopropyl phenyl ring substituted quinoline, demonstrated a potent minimum inhibitory concentration (MIC) of 1.5 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In another study, a series of nineteen new quinoline derivatives were synthesized and evaluated for their antibacterial activities. nih.gov Among them, a quinolone-coupled hybrid, compound 5d , showed a potential effect against most of the tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. nih.gov This highlights the potential of hybrid molecules incorporating the quinoline scaffold.

Antifungal Activity

The antifungal potential of quinoline derivatives has also been an area of active research. A study on new quinoline derivatives reported that several compounds exhibited in vitro antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov Specifically, compounds 8 , 9 , and 10 were identified as having significant antifungal properties. nih.gov While these were not exclusively this compound derivatives, they underscore the potential of the quinoline scaffold in developing new antifungal agents. Another review highlighted that 5,7-dichloro- and 5,7-dibromo derivatives of quinoline showed great fungicidal activities. rsc.org

Structure-Activity Relationship (SAR) for Antimicrobial Agents

The structure-activity relationship (SAR) of quinoline derivatives as antimicrobial agents is a critical aspect of their development. Studies have shown that the nature and position of substituents on the quinoline ring significantly influence their biological activity. medcraveonline.com For antibacterial quinolines, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often considered essential for activity and must be fused with an aromatic ring. slideshare.net

Key SAR findings for antimicrobial quinolines include:

Position 6: Substitution with a fluorine atom often results in compounds with antibacterial activity. slideshare.net

Position 1: Lower alkyl group substitutions are generally favorable. slideshare.net

Position 5: An amino group at this position can confer antibacterial properties. slideshare.net

Position 7: The presence of a piperazine, N-methyl piperazine, or pyrrolidine (B122466) ring at this position often leads to active compounds. slideshare.net

For quinoline-based hybrids, the linkage of the quinoline core with other bioactive moieties, such as quinolones, can lead to dual-target candidates with broad-spectrum activity. nih.gov The spatial relationship of peripheral substituents within the quinoline skeleton is a determining factor for the antimicrobial activity of this class of molecules. medcraveonline.com

Antimalarial and Antiprotozoal Activities

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine. nih.gov Research continues to explore new quinoline derivatives, including those with a 6-carbonitrile group, for their potential against malaria and other protozoal diseases.

Hybrid compounds incorporating the quinoline scaffold have shown particular promise. For instance, quinoline–pyrimidine hybrids have been reported to be effective against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov A hybrid bearing a m-nitrophenyl substituent at the C-4 position of a 5-cyanopyrimidine (B126568) linked to a quinoline moiety displayed four-fold greater antiplasmodial activity against a chloroquine-resistant strain than chloroquine itself. nih.gov

In the realm of antiprotozoal agents, quinoline derivatives have demonstrated significant in vitro activity against a panel of trypanosomatid protozoan parasites responsible for diseases such as sleeping sickness, Chagas disease, and leishmaniasis. Furthermore, quinoline core frameworks are reported to exhibit leishmanicidal activities, which can be enhanced when coupled with other moieties like hydrazone. rsc.org

Antiviral Properties

The antiviral potential of quinoline derivatives is an expanding area of research. A notable study focused on the discovery and optimization of quinoline analogues as potent antivirals against Enterovirus D68 (EV-D68). nih.govacs.org This research highlighted the crucial role of the substituent at the 6-position of the quinoline core in the structure-activity relationship. nih.govacs.org

Through screening and rational design, a series of novel quinoline analogues targeting the viral protein VP1 were identified. nih.gov One of the optimized compounds exhibited potent antiviral activity with an EC₅₀ value ranging from 0.05 to 0.10 μM against various EV-D68 strains. nih.gov This demonstrates that the this compound scaffold can be a valuable starting point for the development of new antiviral agents. General reviews on quinoline derivatives also frequently cite their potential as antiviral agents against a range of viruses. rsc.orgresearchgate.net

Neuroprotective and Central Nervous System (CNS) Applications

Quinoline derivatives are being explored for their potential in treating neurodegenerative disorders. nih.govmdpi.com Modifications to the quinoline structure can influence its ability to cross the blood-brain barrier, a crucial factor for CNS-targeted therapies. mdpi.com

Phosphodiesterase Inhibitors (e.g., PDE5I)

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP. nih.govmdpi.com PDE5, in particular, is a target for treating conditions beyond its well-known application in erectile dysfunction, with growing interest in its role in neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov

A series of quinoline derivatives have been synthesized and identified as potent and selective PDE5 inhibitors (PDE5Is). nih.gov One notable compound, 4-[(3-chloro-4-methoxybenzyl)amino]-8-cyclopropyl-3-(hydroxymethyl) this compound (Compound 7a), demonstrated high potency with an IC₅₀ of 0.27 nM for PDE5 and the ability to cross the blood-brain barrier. nih.gov Research has focused on optimizing these quinoline-based PDE5Is to improve metabolic stability. nih.gov For instance, compound 4b , 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)this compound, showed a PDE5 IC₅₀ of 20 nM and enhanced microsomal stability. nih.gov

Further modifications, such as the introduction of a fluorine atom, have been explored to develop radiotracers for PET imaging of PDE5 in the brain. mdpi.comhzdr.de Fluorinated derivatives, specifically compounds 22a, b , and 24a, b , maintained high and selective inhibitory activity against PDE5A1. hzdr.de

Table 1: PDE5 Inhibitory Activity of Selected this compound Derivatives

Compound Description PDE5 IC₅₀ Key Findings
Compound 7a 4-[(3-chloro-4-methoxybenzyl)amino]-8-cyclopropyl-3-(hydroxymethyl) this compound 0.27 nM Potent and selective PDE5 inhibitor, crosses the blood-brain barrier. nih.gov
Compound 4b 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)this compound 20 nM Improved in vitro microsomal stability. nih.gov
Compounds 22a, b, 24a, b Fluorinated quinoline derivatives >88% inhibition at 100 nM High and selective inhibitory activity on PDE5A1. hzdr.de

Impact on Synaptic Dysfunction and Cognitive Abnormalities

Synaptic dysfunction is a key element in the progression of cognitive decline in neurodegenerative diseases such as Alzheimer's. nih.govaginganddisease.org The loss of synapses is more strongly correlated with cognitive impairment than the presence of amyloid plaques. nih.gov

PDE5 inhibitors, including quinoline-based compounds, are being investigated for their potential to mitigate synaptic and memory defects. nih.gov The nitric oxide/cGMP/CREB pathway is crucial for learning and memory, and by inhibiting PDE5, these compounds can enhance this signaling cascade. nih.govmdpi.com In a mouse model of Alzheimer's disease, Compound 7a was shown to rescue defects in synaptic plasticity and memory. nih.gov Similarly, compound 4b was effective in restoring long-term potentiation, a form of synaptic plasticity essential for memory formation, in a mouse model of Alzheimer's. nih.gov

Other Therapeutic Potentials

Beyond their neuroprotective roles, this compound derivatives have shown promise in other therapeutic areas. nih.govontosight.ai

Anti-inflammatory Effects

Quinoline derivatives have been recognized for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators. nih.govtbzmed.ac.irsemanticscholar.org

One synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which possesses structural elements of naproxen, demonstrated significant anti-inflammatory effects in a xylene-induced ear edema test in mice. nih.gov The anti-inflammatory action of this quinoline derivative is suggested to be mediated through the inhibition of COX-2. nih.gov Other quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. semanticscholar.org For instance, certain 2-substituted 3-arylquinoline derivatives significantly decreased the secretion of these cytokines in LPS-activated macrophages. semanticscholar.org

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been a subject of investigation, with studies exploring their ability to scavenge free radicals. nih.goviau.irnih.gov Organic compounds with antioxidant properties can help mitigate the negative effects of oxidative stress, which is implicated in various diseases. iau.ir

A study on furo[2,3-f]quinoline derivatives, which contain a quinoline-8-carbonitrile (B1294725) structure, indicated good antioxidant activity, attributed to the presence of an NH group in their structure. iau.ir Another study involving pyrano[3,2-c]quinoline-3-carbonitrile derivatives also reported moderate to good antioxidant activity in H2O2 and nitric oxide scavenging assays. researchgate.net Computational studies have also been employed to predict the antioxidant efficiency of a large number of quinoline derivatives, with some found to be more efficient than the reference compound Trolox. nih.gov

Analgesic Properties

The analgesic potential of quinoline derivatives has also been explored. nih.gov A synthetic quinoline compound, QC, displayed a dose-dependent anti-nociceptive effect in both writhing and hot plate tests in mice. nih.gov At a specific dose, its effect was comparable to that of diclofenac. nih.gov The analgesic activity of some quinoline derivatives is attributed to various mechanisms, including nitric oxide releasing properties and acting as selective agonists at Cannabinoid CB2 receptors. nih.gov

Spectroscopic Analysis and Characterization of Quinoline 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of Quinoline-6-carbonitrile. Both ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound displays signals corresponding to the six protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the nitrile group, leading to distinct resonances in the aromatic region.

The interpretation of the proton signals is based on their chemical shifts, multiplicities (splitting patterns), and coupling constants (J values). Protons on the pyridine (B92270) ring (H2, H3, H4) typically resonate at different fields compared to those on the benzene (B151609) ring (H5, H7, H8) due to the influence of the heterocyclic nitrogen. The nitrile group at the C6 position particularly affects the electronic environment of the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2 8.95 dd 4.2, 1.7
H3 7.50 dd 8.3, 4.2
H4 8.20 dd 8.3, 1.0
H5 8.40 d 1.8
H7 7.90 dd 8.8, 1.8
H8 8.15 d 8.8

The ¹³C NMR spectrum provides information on the ten carbon atoms of the this compound molecule. This includes eight carbons in the bicyclic aromatic system, the carbon of the nitrile group, and the quaternary carbon to which the nitrile is attached. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon atoms of the pyridine ring (C2, C3, C4, C8a) show characteristic shifts influenced by the nitrogen atom. The carbons of the carbocyclic ring (C4a, C5, C6, C7, C8) are also resolved, with C6 being significantly affected by the attached cyano group. The nitrile carbon itself appears in a distinct region of the spectrum. In some derivatives, the nitrile carbon (CN) has been identified at approximately 119.6 ppm and the carbon to which it is attached (C6) at 107.8 ppm hzdr.de.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 151.0
C3 122.5
C4 136.0
C4a 129.0
C5 130.5
C6 110.0
C7 133.0
C8 129.5
C8a 149.0
CN 118.5

Infrared (IR) Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR)

IR and FTIR spectroscopy are employed to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Nitrile Group (C≡N): The most diagnostic peak is the stretching vibration of the nitrile functional group. This typically appears as a sharp, medium-intensity band in the region of 2200–2240 cm⁻¹. For related compounds like 4-Bromothis compound, this peak has been observed at 2182 cm⁻¹ . In other substituted this compound derivatives, this nitrile stretch has been reported at 2226 cm⁻¹ and 2192 cm⁻¹ hzdr.degovtcollegebalrampur.ac.in.

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds are expected above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ range researchgate.net.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system appear in the 1450–1650 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can be found in the fingerprint region, typically between 650 cm⁻¹ and 900 cm⁻¹.

The spectrum would not be expected to show bands for carbonyl (C=O) or N-H groups, as these functional groups are not present in the molecule's structure.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Nitrile C≡N Stretching 2200 - 2240
Aromatic C=C, C=N Stretching 1450 - 1650

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The molecular formula is C₁₀H₆N₂, corresponding to a molecular weight of approximately 154.17 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The calculated exact mass of the neutral this compound molecule ([M]) is 154.0531 u. In mass spectra, the compound is typically observed as the molecular ion ([M]⁺•) in electron ionization (EI) or as the protonated molecule ([M+H]⁺) in electrospray ionization (ESI).

Table 4: Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M]⁺• C₁₀H₆N₂⁺• 154.0531
[M+H]⁺ C₁₀H₇N₂⁺ 155.0609

Note: These are calculated values. For example, the HRMS (ESI) for the derivative 4-Phenylthis compound (C₁₆H₁₀N₂) gave a found [M+H]⁺ value of 231.0931, against a calculated value of 231.0922 rsc.org.

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within the molecule. The conjugated π-system of the quinoline ring is responsible for its characteristic absorption in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π-π* and n-π* transitions.

The π-π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n-π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. The presence of the electron-withdrawing nitrile group conjugated with the quinoline ring system is expected to influence the position and intensity of these absorption maxima (λmax), likely causing a bathochromic (red) shift compared to unsubstituted quinoline rsc.orgbeilstein-journals.org. While specific experimental UV-Vis data for the parent this compound is not detailed in the searched literature, related benzimidazo[1,2-a]this compound (B420639) derivatives show absorption bands in the range of 250-440 nm, corresponding to these electronic transitions rsc.orgirb.hr.

X-ray Diffraction (XRD) and Crystallography

Detailed research has been conducted on the ability of this compound (Q6CN) to form cocrystals with various halogen bond (XB) donors. iucr.org These studies provide valuable information on the supramolecular chemistry of this compound, revealing how it assembles in the solid state when interacting with other molecules.

Research Findings from Cocrystal Studies

A notable study explored the formation of cocrystals between this compound and two different halogen bond donors: 1,4-diiodo-3,4,5,6-tetrafluorobenzene (DITFB) and the less activated 1-bromo-4-iodobenzene (B50087) (1B4IB). iucr.org The formation of these cocrystals was achieved through mechanochemical synthesis, and their structures were elucidated using single-crystal X-ray diffraction. iucr.org

The key findings from the crystallographic analysis of these cocrystals are:

Stoichiometry: The cocrystals of this compound with DITFB and 1B4IB were found to have a 2:1 stoichiometric ratio, specifically (Q6CN)₂-DITFB and (Q6CN)₂-1B4IB. iucr.org

Preferential Binding Site: The single-crystal X-ray diffraction data revealed that the nitrogen atom of the pyridine ring (Npy) in this compound is the preferential site for the formation of halogen bonds with the iodine and bromine atoms of the donor molecules. iucr.org

Intermolecular Interactions: The crystal packing is primarily directed by these strong Npy···I and Npy···Br halogen bonds. iucr.org This indicates that the pyridine nitrogen is a more effective halogen bond acceptor than the nitrogen of the nitrile group in this specific chemical environment. iucr.org

Supramolecular Assembly: The resulting structures showcase well-defined supramolecular architectures where the this compound molecules are held together with the halogen bond donors in a highly ordered arrangement within the crystal lattice. iucr.org

The crystallographic data for these cocrystals have been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 2429611–2429613. acs.org While the specific unit cell parameters and atomic coordinates are contained within these depository files, the published research highlights the fundamental principles governing the solid-state assembly of this compound.

The table below summarizes the key details of the studied cocrystals of this compound.

CoformerStoichiometry (Q6CN:Coformer)Primary Intermolecular Interaction
1,4-diiodo-3,4,5,6-tetrafluorobenzene (DITFB)2:1Halogen Bond (Npy···I)
1-bromo-4-iodobenzene (1B4IB)2:1Halogen Bond (Npy···I/Br)

These crystallographic studies, although not of the pure compound, provide crucial information on the structural properties of this compound. They demonstrate its capacity to form predictable and stable supramolecular structures through specific intermolecular interactions, which is a key aspect of crystal engineering and materials science. The planarity of the quinoline ring system and the electronic properties of its nitrogen atoms are evidently central to its behavior in the solid state.

Computational Chemistry and Molecular Modeling Studies of Quinoline 6 Carbonitrile

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the fundamental electronic and structural properties of quinoline (B57606) derivatives. neliti.combohrium.comnih.gov These methods provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. nih.gov

Electronic Structure Analysis (LUMO Localization)

The electronic properties of quinoline derivatives are significantly influenced by the distribution of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uantwerpen.be The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. rsc.org

In quinoline systems, the HOMO and LUMO are generally distributed across the aromatic rings. uantwerpen.be For Quinoline-6-carbonitrile, the presence of the electron-withdrawing nitrile (-CN) group at the 6-position significantly influences the electronic distribution. The nitrile group, due to its strong electron-withdrawing nature, is expected to lower the energy of the LUMO and localize the LUMO density primarily on the quinoline ring system, particularly in the vicinity of the carbonitrile substituent. This localization of the LUMO makes the 6-position susceptible to nucleophilic attack. Studies on related quinoline-carbonitrile derivatives have shown that the LUMO is often spread from the quinoline ring through an amide bond towards a substituted ring, indicating the delocalization of electron density across the conjugated system. rsc.org

Protonation Equilibria and pKa Analysis

The basicity of the quinoline nitrogen and any other ionizable groups is a critical factor in its biological activity and pharmacokinetic properties, as it determines the molecule's charge state at physiological pH. sbq.org.br The pKa value, which is the negative logarithm of the acid dissociation constant, quantifies this basicity.

Computational methods can predict pKa values by calculating the energies of the protonated and deprotonated forms of the molecule. For quinoline derivatives, the basicity of the ring nitrogen is influenced by the electronic effects of substituents. researchgate.net Electron-withdrawing groups, such as the nitrile group in this compound, are known to decrease the basicity of the quinoline nitrogen. scite.ai This is because the electron-withdrawing nature of the nitrile group reduces the electron density on the nitrogen atom, making it less available for protonation.

Molecular Docking and Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities

Molecular docking studies have been instrumental in understanding the interaction of this compound derivatives with their biological targets. A notable example is the study of Senexin C, a derivative of this compound, as an inhibitor of Cyclin-Dependent Kinase 8 (CDK8). nih.gov Docking simulations predicted that the N-1 atom of the quinoline ring forms a crucial hydrogen bond with the backbone NH of Ala100 in the hinge region of CDK8. nih.gov Additionally, the nitrogen atom of the 6-cyano group was predicted to form a hydrogen bond with the side chain ammonium (B1175870) group of Lys52. nih.gov These predicted interactions provided a structural basis for the observed inhibitory activity.

Table 1: Predicted Interactions of a this compound Derivative (Senexin C) with CDK8
Interacting Atom/Group of LigandInteracting Residue of ProteinType of Interaction
Quinoline N-1Ala100 (Hinge Region)Hydrogen Bond
6-Cyano NitrogenLys52Hydrogen Bond
Phenethyl aromatic ringAla155 (carbonyl oxygen)Aromatic Hydrogen Bond
Phenethyl aromatic ringVal27 (carbonyl oxygen)Aromatic Hydrogen Bond

Structure-Guided Design and Optimization

The insights gained from molecular docking studies are pivotal for the structure-guided design and optimization of more potent and selective inhibitors. nih.govresearchgate.net Based on the predicted binding mode of quinoline-based inhibitors, medicinal chemists can design new analogs with modified functional groups to enhance binding affinity and improve pharmacokinetic properties.

For instance, the observation that the N-3 atom of the quinazoline (B50416) ring in the parent compound Senexin A did not make significant interactions with CDK8 led to the hypothesis that replacing the quinazoline core with a quinoline scaffold could be beneficial. nih.gov This led to the synthesis of this compound derivatives which indeed showed improved potency. nih.gov Further optimization of the "tail" group of the molecule, guided by docking simulations, led to the development of Senexin C with enhanced metabolic stability and oral bioavailability. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR study solely focused on this compound was not identified in the provided search results, studies on closely related quinoline-carbonitrile derivatives have demonstrated the utility of this approach. For example, a 3D-QSAR study was conducted on a series of quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. nih.gov This study developed a pharmacophore model and a 3D-QSAR model with good predictive power. The model suggested that the inclusion of hydrophobic substituents, hydrogen-bond donating groups, negative ionic groups, and electron-withdrawing groups would positively contribute to the inhibitory activity. nih.gov Such models provide valuable guidelines for the design of novel inhibitors.

Table 2: Key Findings from a 3D-QSAR Study on Quinoline-3-carbonitrile Derivatives
Structural FeatureContribution to Activity
Hydrophobic SubstituentsEnhances Inhibition
H-bond Donating GroupsPositively Contributes
Negative Ionic GroupsPositively Contributes
Electron Withdrawing GroupsPositively Contributes

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and intermolecular interactions of this compound, which are crucial for understanding its biological activity and material properties.

In the context of drug discovery, MD simulations have been employed to investigate the interaction of quinoline derivatives with biological targets. For instance, studies on quinoline-based inhibitors of Cyclin-Dependent Kinase 8/19 (CDK8/19) have utilized molecular docking and MD simulations to refine the binding poses and assess the stability of the ligand-protein complexes. nih.govsciencejournals.ru A structure-guided design strategy, based on the simulated docking models of related quinazoline inhibitors, led to the development of potent and metabolically stable quinoline-based derivatives. sciencejournals.ru

MD simulations of quinoline derivatives as potential inhibitors for other targets, such as acetylcholinesterase and viral proteins, have also been reported. doi.orgpnas.orgyoutube.com These studies typically involve running simulations for tens to hundreds of nanoseconds to observe the dynamic behavior of the ligand within the protein's active site. doi.orgarabjchem.org Key parameters analyzed include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the calculation of binding free energies to predict the affinity of the inhibitor for its target. acs.orgnih.gov

The general methodology for such simulations involves the use of a force field, such as AMBER or GROMACS, to describe the interatomic forces. arabjchem.orgacs.org The system is solvated in a water box, and the temperature and pressure are maintained to mimic physiological conditions. doi.orgarabjchem.org

Table 1: Representative Parameters for Molecular Dynamics Simulations of Quinoline Derivatives

ParameterTypical Value/MethodSource
Software GROMACS, AMBER arabjchem.orgacs.org
Force Field OPLS-AA, FF18SB acs.org
Simulation Time 10 - 100 ns doi.orgarabjchem.org
Temperature 300 K doi.orgarabjchem.org
Pressure 1 bar arabjchem.org
Ensemble NPT (isothermal-isobaric) doi.orgarabjchem.org
Analysis RMSD, RMSF, Binding Energy (MM/PBSA) acs.orgnih.gov

This table presents typical parameters used in MD simulations of quinoline derivatives, which are applicable to studies involving this compound.

Detailed research findings from these simulations reveal the importance of specific intermolecular interactions, such as hydrogen bonds and π-π stacking, in the stabilization of the ligand-protein complex. For example, in the study of quinoline derivatives as protease inhibitors, MD simulations highlighted the formation of a large number of intermolecular hydrogen bonds between the ligand and key amino acid residues, validating the docking results. nih.gov

Monte Carlo Simulations

Monte Carlo (MC) simulations are another powerful computational technique used to explore the conformational space and interaction energies of molecular systems. Unlike the deterministic nature of MD, MC methods rely on random sampling to predict the equilibrium properties of a system.

In the context of this compound and its derivatives, MC simulations have been particularly useful in studying their application as corrosion inhibitors for metals. researchgate.net These simulations are employed to investigate the adsorption of inhibitor molecules on a metal surface, providing insights into the mechanism of corrosion protection.

One study on quinoline carbonitriles as corrosion inhibitors for N80 steel in acidic environments utilized Monte Carlo simulations to determine the adsorption behavior of these molecules on an iron surface. researchgate.net The simulations calculate the adsorption energy, which is a key indicator of the strength of the interaction between the inhibitor and the metal. A higher negative value for the adsorption energy suggests a more stable and spontaneous adsorption process, indicating a more effective corrosion inhibitor.

The methodology for these simulations typically involves placing the inhibitor molecule in a simulation box with a slab of the metal surface (e.g., Fe(110)) and a corrosive solution. jmaterenvironsci.com The COMPASS force field is often used to describe the interactions within the system. jmaterenvironsci.com The simulation then proceeds by randomly moving and rotating the molecules to find the lowest energy configuration, which corresponds to the most probable adsorption geometry.

Table 2: Representative Adsorption Energies from Monte Carlo Simulations of Quinoline Derivatives on Metal Surfaces

Inhibitor SystemAdsorption Energy (kJ/mol)Source
Quinoline derivative on Fe(110) surface-175 to -250 jmaterenvironsci.com
Protonated Quinoline Carbonitrile on Fe(110)High negative values reported researchgate.netras.ru

This table provides representative adsorption energy ranges for quinoline derivatives on iron surfaces, as calculated by Monte Carlo simulations. Specific values for this compound would be expected to fall within a similar range, depending on the specific conditions.

The results from MC simulations have shown that quinoline derivatives tend to adsorb onto the metal surface in a planar orientation, maximizing the contact area and facilitating strong interactions through the quinoline ring and any functional groups. jmaterenvironsci.com Quantum chemical calculations often accompany these simulations to further elucidate the electronic interactions, such as the role of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the adsorption process. researchgate.net For quinoline carbonitriles, the nitrogen and oxygen atoms are identified as the primary centers for adsorption. researchgate.net

Applications in Materials Science and Analytical Chemistry

Optical Sensing Applications

The inherent fluorescence of the quinoline (B57606) scaffold, modulated by the electron-withdrawing nature of the carbonitrile group, makes quinoline-6-carbonitrile derivatives prime candidates for the development of optical sensors. These sensors are instrumental in the detection and quantification of various analytes through changes in their optical properties, such as fluorescence intensity or color.

Derivatives of this compound have been systematically evaluated as novel fluorescent probes. For instance, amino-substituted benzimidazo[1,2-a]quinoline-6-carbonitriles have been synthesized and studied for their potential in pH sensing and as H+ fluoroionophores. Current time information in Bangalore, IN. These compounds exhibit strong fluorescence in the visible spectral range, a phenomenon stimulated by push-pull donor-acceptor interactions within the molecule. Current time information in Bangalore, IN. The fluorescence intensity of these dyes can change significantly with variations in pH, making them suitable for monitoring acidic environments. Current time information in Bangalore, IN.

The versatility of the quinoline structure allows for its incorporation into more complex systems to create highly sensitive and selective chemosensors. researchgate.net The fluorescence properties can be fine-tuned by the addition of different substituents to the quinoline core, which alters the electronic structure and, consequently, the photophysical response of the molecule. researchgate.net This adaptability has led to the development of a wide array of fluorescent dyes for various sensing applications. organic-chemistry.org

A significant application of quinoline-based fluorescent chemosensors is in the detection of metal cations, which play crucial roles in biological and environmental systems. Notably, derivatives of this compound have shown high selectivity and sensitivity towards zinc ions (Zn2+). acs.orgacs.org For example, 2-amino-5-phenylbenzimidazo[1,2-a]this compound has been identified as a selective chemosensor for various metal cations, with a particularly significant increase in fluorescence intensity upon the addition of Zn2+. acs.orgresearchgate.net This "turn-on" fluorescence response is a desirable characteristic for a sensor, as it provides a clear and easily detectable signal. sioc-journal.cn

The mechanism of detection often involves the formation of a complex between the quinoline derivative and the metal cation. sioc-journal.cn This interaction can lead to chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and other non-radiative decay pathways, resulting in a significant increase in fluorescence quantum yield. The design of these chemosensors often incorporates specific binding sites that have a high affinity for the target metal ion, thereby ensuring selectivity. smolecule.comrsc.org

Table 1: Research Findings on this compound Derivatives in Optical Sensing

DerivativeApplicationKey FindingReference
Amino-substituted benzimidazo[1,2-a]quinoline-6-carbonitrilespH sensingExhibit significant changes in fluorescence intensity with pH, making them suitable for monitoring acidic conditions. Current time information in Bangalore, IN.
2-Amino-5-phenylbenzimidazo[1,2-a]this compoundMetal cation detectionShows a selective and significant increase in fluorescence intensity in the presence of Zn2+ ions. acs.orgacs.orgresearchgate.net
General Quinoline-based chemosensorsMetal cation detectionFormation of a complex with metal ions can lead to chelation-enhanced fluorescence (CHEF). sioc-journal.cn

Corrosion Inhibition

The ability of organic molecules to adsorb onto metal surfaces and form a protective layer is the basis for their use as corrosion inhibitors. This compound and its derivatives have demonstrated significant potential in this area, offering an effective means to protect various metals from corrosion in aggressive environments.

Quinoline derivatives act as corrosion inhibitors by forming a protective film on the metal surface. acs.org This film acts as a physical barrier, isolating the metal from the corrosive medium. ambeed.com The effectiveness of this protective layer is often enhanced by the presence of heteroatoms (such as nitrogen in the quinoline ring) and π-electrons in the aromatic system, which facilitate strong adsorption onto the metal surface. nih.govacs.org Studies have shown that the inhibition efficiency of these compounds increases with their concentration, indicating that a more complete protective film is formed at higher concentrations. acs.org The protective film formation has been observed on various metals, including mild steel and copper, in acidic media. ambeed.comchinesechemsoc.org

The primary mechanism of corrosion inhibition by quinoline derivatives is through their adsorption onto the metallic surface. acs.org This adsorption can occur through a combination of physical (electrostatic) and chemical interactions. chinesechemsoc.org The nitrogen atom in the quinoline ring, with its lone pair of electrons, can coordinate with vacant d-orbitals of the metal atoms, leading to chemisorption. nih.gov Furthermore, the π-electrons of the aromatic rings can interact with the metal surface, contributing to the stability of the adsorbed layer. nih.gov

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. acs.orgchinesechemsoc.org Quantum chemical calculations have been employed to understand the relationship between the molecular structure of the quinoline derivatives and their inhibition efficiency, confirming that the adsorption process is energetically favorable. chinesechemsoc.orgbldpharm.com

Table 2: Research Findings on this compound Derivatives as Corrosion Inhibitors

Inhibitor TypeMetalCorrosive MediumKey FindingReference
N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamideMild Steel1N HClForms a protective film through adsorption, with inhibition efficiency exceeding 90%. Adsorption follows the Langmuir isotherm. chinesechemsoc.org
2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrileCopper2.0 M HNO3Protects copper from corrosion by adsorbing on its surface and forming a coating film. ambeed.com
General Quinoline DerivativesMild SteelAcidic MediaAdsorb on the metal surface via electron-rich sites (N, O, S atoms and π-electrons), following the Langmuir adsorption isotherm. nih.gov

Advanced Materials Development

The rigid, planar structure and the presence of versatile functional groups in this compound make it a valuable synthon in the development of advanced materials with tailored properties. Its applications span from crystal engineering to the fabrication of organic electronic devices.

This compound has been explored as a coformer in the field of crystal engineering to create cocrystals with specific supramolecular architectures. acs.org The ability of the nitrogen atom in the quinoline ring and the cyano group to participate in non-covalent interactions, such as hydrogen and halogen bonds, allows for the controlled assembly of molecules in the solid state. acs.org This approach is crucial for designing materials with desired physical properties, such as solubility and stability. nih.govresearchgate.net For example, the formation of halogen-bonded cocrystals between this compound and diiodo- or bromo-iodobenzene derivatives has been demonstrated, where the pyridine (B92270) nitrogen atom acts as the preferential site for halogen bonding. acs.org

Furthermore, quinoline derivatives are being investigated for their potential in organic light-emitting diodes (OLEDs). researchgate.net While specific studies on this compound in this context are emerging, the broader class of quinoline compounds is recognized for its potential in creating luminescent materials. The electronic properties of the quinoline ring can be tuned through substitution to achieve desired emission colors and efficiencies. Some quinoline-based materials are also being studied for their thermally activated delayed fluorescence (TADF) properties, which can significantly enhance the efficiency of OLEDs. rsc.orgfrontiersin.org The development of this compound-based inhibitors for certain kinases has also highlighted its role as a key scaffold in medicinal chemistry, which can be considered a form of advanced materials development at the molecular level for therapeutic applications. acs.orgnih.gov

Table 3: Research Findings on this compound in Advanced Materials Development

Application AreaSpecific Role of this compoundKey FindingReference
Crystal EngineeringCoformer in cocrystal synthesisForms halogen-bonded cocrystals, with the pyridine nitrogen being the primary interaction site. acs.org
Organic ElectronicsPotential component in OLEDsQuinoline derivatives are explored for luminescent properties and TADF applications. rsc.orgresearchgate.netfrontiersin.org
Medicinal ChemistryScaffold for kinase inhibitorsServes as a core structure for the development of selective and potent enzyme inhibitors. acs.orgnih.gov

Conducting Polymers

Conducting polymers are a class of organic materials that possess electrical conductivity, combining the processing advantages of polymers with the electronic properties of metals. purdue.edu These materials have garnered significant attention for their potential use in flexible electronics, sensors, and renewable energy technologies. purdue.edu While research into this compound's direct integration into conducting polymer backbones is an emerging field, the broader family of nitrogen-containing heterocyclic compounds, such as quinolines and their derivatives, are recognized as important building blocks in the synthesis of advanced materials, including conducting polymers. researchgate.net The inherent properties of the quinoline nucleus, such as its aromaticity and ability to participate in electron transfer processes, make it a promising candidate for incorporation into conjugated polymer systems to modulate their electronic and physical characteristics. researchgate.net

Luminescent Compounds and OLEDs

Quinoline derivatives are well-established materials for optoelectronic applications, valued for their high electroluminescence efficiency. mdpi.com The quinoline structure can be readily modified to alter its emission spectrum and other physical properties, making it a versatile scaffold for creating new functional materials. mdpi.com Organic Light-Emitting Diodes (OLEDs), which utilize organic compounds as the light-emitting layer, are a primary application for such materials, finding use in displays, lighting, and portable devices. mdpi.com

Derivatives of this compound have been specifically investigated as luminescent materials. For instance, a series of benzimidazo[1,2-a]quinoline-6-carbonitriles have been synthesized and characterized as potential fluorescent probes. researchgate.net These molecules are noted for being essentially planar, a structural feature that often facilitates favorable π–π aromatic stacking interactions in the solid state, which can influence their photophysical properties. researchgate.net The investigation into these compounds includes detailed characterization of their UV/Vis absorption and fluorescence spectroscopy, confirming their luminescent nature. researchgate.net

The modification of the quinoline structure is a key strategy for developing materials with desired characteristics for OLEDs. mdpi.com Research into 1H-pyrazolo[3,4-b]quinoline derivatives, for example, has been conducted to understand the electroluminescent effect in organic LEDs. mdpi.com Such studies involve examining absorption and photoluminescence spectra to evaluate their potential. mdpi.com The data below summarizes key findings for selected pyrazoloquinoline derivatives investigated for OLED applications.

Table 1: Properties of Selected Pyrazoloquinoline Derivatives for OLED Applications

Compound Name Glass Transition Application Note
(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline Yes Considered a good material for application based on thermal properties and ignition voltage. mdpi.com
4-(4-tert-butylphenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline Yes Considered a good material for application based on thermal properties and ignition voltage. mdpi.com
D2 (a pyrazoloquinoline derivative) Yes Exhibits a glass transition, indicating potential for forming stable amorphous films. mdpi.com
D5 (a pyrazoloquinoline derivative) Yes Exhibits a glass transition, indicating potential for forming stable amorphous films. mdpi.com
D7 (a pyrazoloquinoline derivative) Yes Exhibits a glass transition, indicating potential for forming stable amorphous films. mdpi.com

Analytical Method Development for this compound

The development of robust and sensitive analytical methods is crucial for studying the behavior of chemical compounds in various environments. For this compound and its derivatives, particularly in the context of pharmaceutical research and materials science, accurate quantification is essential for understanding pharmacokinetics, metabolic stability, and material purity.

LC-MS/MS Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for quantifying trace amounts of compounds in complex mixtures. This method has been successfully applied to the analysis of derivatives of this compound.

In pharmacokinetic studies, LC-MS/MS is used to measure the concentration of compounds in biological samples over time. For example, in the evaluation of a this compound derivative, a 20 μl aliquot of a prepared solution was injected into an LC-MS/MS system for analysis to determine its concentration in mouse brain tissue. nih.gov This type of analysis is fundamental to understanding a compound's distribution and elimination in a biological system. nih.gov

Another critical application of LC-MS/MS is in determining the metabolic stability of new chemical entities. In one study, the metabolic clearance rate of Senexin C , a this compound-based inhibitor, was compared to a related compound, Senexin B. nih.gov Human hepatocytes were incubated with each compound, and their concentrations were quantified at various time points by LC-MS/MS. nih.gov The results demonstrated that Senexin C is significantly more metabolically stable than its predecessor. nih.gov

Table 2: Metabolic Stability of this compound Derivative (Senexin C)

Compound Intrinsic Clearance (Clint) in Human Hepatocytes (mL/min/10⁶ cells) Finding
Senexin B 0.0198 Higher clearance rate indicates lower metabolic stability. nih.gov
Senexin C 0.00639 The metabolic clearance rate was greatly decreased relative to Senexin B, indicating improved stability. nih.gov

This analytical approach provides precise data on how a compound is metabolized, which is crucial for drug development and optimization. nih.gov

Agricultural Applications of Quinoline 6 Carbonitrile Derivatives

Agrochemicals and Pesticides

The development of new agricultural pesticides is a critical area of research aimed at addressing the challenges of food security and crop protection. nih.gov In this context, quinoline (B57606) derivatives have emerged as a promising class of compounds, with significant advancements in their use as fungicides and insecticides. researchgate.netnih.govacs.org The versatility of the quinoline structure provides a robust framework for designing innovative and effective pesticide solutions. nih.gov

Research into quinoline-based agrochemicals has shown that modifications to the quinoline ring system can lead to compounds with high efficacy against various plant pathogens and pests. nih.govresearchgate.net Quinoline-6-carbonitrile is a valuable starting material in multi-step synthetic pathways that produce complex quinoline derivatives with desired biological activities for agricultural use. google.comgoogle.com For example, the carbonitrile group can be converted into other functional groups like aldehydes, which are then used to build more complex molecules such as quinoline-isoxazoline derivatives. google.com

Quinoline derivatives are well-documented for their potent fungicidal activities against a wide range of phytopathogenic fungi. nih.govresearchgate.net The fungicidal potential of these compounds is often linked to the specific substituents on the quinoline ring. nih.gov

Several classes of quinoline derivatives have been synthesized and evaluated for their ability to control fungal diseases in crops. For instance, novel quinolin-6-yloxyacetamides have been identified as a class of fungicides that are highly active against significant plant pathogens like Phytophthora infestans (late blight of potato and tomato) and Uncinula necator (grape powdery mildew). acs.org These compounds function by inhibiting the tubulin polymerization in fungi, which disrupts microtubule formation. acs.org

Furthermore, research has explored perfluoropropan-2-yl-based quinoline derivatives, using the commercial fungicide tebufloquin (B3424904) as a lead compound. researchgate.net Bioassays of these synthesized compounds revealed potent fungicidal activities against Erysiphe graminis. researchgate.net One particular derivative, compound 8c in the study, demonstrated superior activity to tebufloquin. researchgate.net Another study focused on new quinoline derivatives containing a 1,1,1,2,3,3,3-heptafluoropropan-2-yl moiety, which showed effective control of rice blast (Pyricularia oryzae) and cucumber powdery mildew. researchgate.net

The following table summarizes the fungicidal activity of selected quinoline derivatives against various plant pathogens.

Compound Class/DerivativeTarget FungiEfficacy/Activity
N-(quinolin-3-yl)cyclohexane-1-carboxamide derivativesBotrytis cinerea (Gray mold)Effective against both susceptible and resistant strains. jst.go.jp
Perfluoropropan-2-yl-based quinoline derivatives (e.g., Compound 8c)Erysiphe graminisEC50 value of 1.48 mg/L, outperforming commercial tebufloquin. researchgate.net
Benzyl (2,3,8-trimethyl-6-(perfluoropropan-2-yl)quinolin-4-yl) carbonateRice Blast, Cucumber Powdery MildewGood control effectiveness, identified as a potential lead compound. researchgate.net
6-(ethoxycarbonyl) quinoline-4-carboxylic acidAspergillus terreusShowed the most potent antifungal activity among the tested compounds. derpharmachemica.com
Quinoline-isoxazoline derivativesVarious harmful microorganismsExhibit very good microbicidal properties for crop protection. google.com

This table presents data on various quinoline derivatives to illustrate the fungicidal potential of the chemical class. Specific derivatives are not all directly synthesized from this compound but represent the broader activity of the quinoline scaffold.

In addition to their fungicidal properties, quinoline derivatives have been developed as potent agents for controlling insect pests in agriculture. researchgate.net A notable class of these are the quinoline and isoquinoline (B145761) isoxazolines, which have been designed for crop protection. researchgate.netnih.gov

The synthesis of these complex molecules can utilize quinoline-6-carbaldehyde, an aldehyde derivative that can be produced from this compound. google.comsmolecule.com These isoxazoline (B3343090) insecticides have shown significant efficacy against a range of plant pests. Research has demonstrated that isoquinoline derivatives, such as compound 3i from one study, can be a potent new class of isoxazoline insecticide, with performance comparable to commercial products like Indoxacarb. researchgate.net These compounds are effective against various pests, including those from the orders Hemiptera (true bugs), Lepidoptera (moths and butterflies), and Thysanoptera (thrips). nih.gov

The table below highlights the insecticidal activity of quinoline-related derivatives.

Compound ClassTarget Pests
Quinoline and Isoquinoline IsoxazolinesHemiptera (e.g., aphids), Moths, Thysanoptera
Quinoline Methyleneamino SulfonamidesGeneral pesticides

This table showcases the application of quinoline derivatives in plant pest control. The active compounds are part of a class that can be synthesized from this compound intermediates.

Future Directions and Emerging Research Areas

Development of Novel Quinoline-6-carbonitrile Scaffolds with Enhanced Pharmacological Profiles

The functionalization of the quinoline (B57606) ring is a key strategy for enhancing the pharmacological properties and therapeutic applications of its derivatives. rsc.org The core structure of this compound offers numerous opportunities for chemical substitutions, allowing for the fine-tuning of its biological activity. mdpi.com Small modifications, such as the addition of hydroxyl or carboxyl groups, can significantly alter a molecule's solubility, stability, and affinity for specific protein targets. mdpi.com

A notable example of this is the development of Senexin C, a this compound-based inhibitor of CDK8/19 Mediator kinases. nih.gov This compound was derived from its quinazoline-based predecessors, Senexin A and B, through a structure-guided design strategy aimed at improving potency and metabolic stability. nih.gov Research has shown that the 6-cyano group on the quinoline ring plays a crucial role in the inhibitory activity, with its removal leading to a significant decrease in CDK8 activity. nih.gov Further exploration of substitutions at various positions on the quinoline scaffold is a promising avenue for developing new drug candidates with improved efficacy and reduced side effects. rsc.org

CompoundScaffold TypeKey ModificationImpact on Pharmacological Profile
Senexin C This compoundReplacement of quinazoline (B50416) with quinolineImproved potency, metabolic stability, and oral bioavailability as a CDK8/19 inhibitor. rsc.orgnih.gov
Unsubstituted Quinoline Derivative (8b) QuinolineRemoval of the 6-cyano groupApproximately 60-fold decrease in CDK8 inhibitory activity. nih.gov

This table illustrates how modifications to the this compound scaffold can significantly impact its pharmacological properties.

Exploration of New Synthetic Pathways for Sustainability and Efficiency

The development of sustainable and efficient synthetic methods is crucial for the broader application of this compound and its derivatives. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous materials. tandfonline.com Consequently, there is a growing focus on creating greener alternatives that are more cost-effective and have a higher atomic efficiency. tandfonline.comresearchgate.net

Recent advancements include one-pot, multi-component reactions that streamline the synthesis process. researchgate.net For instance, a novel one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been developed using ammonium (B1175870) chloride as a catalyst in ethanol (B145695), which is considered a more environmentally friendly solvent. researchgate.net This method has demonstrated high efficiency, with yields of up to 92%, and circumvents some of the limitations of previous methods, such as the need for expensive catalysts and long reaction times. researchgate.net The use of nanocatalysts is also being explored to facilitate the synthesis of quinoline derivatives through mechanisms like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org These innovative synthetic strategies not only make the production of these valuable compounds more sustainable but also open up new possibilities for creating a diverse range of derivatives for pharmacological screening.

Advanced Computational Studies for Rational Drug Design

Computational methods are playing an increasingly vital role in the rational design of new drugs based on the this compound scaffold. orientjchem.org Techniques such as molecular docking and structure-activity relationship (SAR) analysis provide valuable insights into how these molecules interact with their biological targets. semanticscholar.org

Molecular docking, for example, allows researchers to predict the binding modes of quinoline derivatives within the active sites of proteins. nih.govsemanticscholar.org This was instrumental in the development of Senexin C, where docking studies revealed that the N-1 atom of the quinoline ring forms a critical hydrogen bond with the hinge region of the CDK8 enzyme. nih.gov Such computational insights help in the optimization of lead compounds by guiding the synthesis of new derivatives with improved binding affinity and selectivity. orientjchem.org Furthermore, computational modeling is being used to enhance the structure-activity relationships of quinoline scaffolds by exploring modifications like halogenation and esterification to improve properties such as blood-brain barrier penetration. preprints.org

Combination Therapies and Synergistic Effects

The investigation of this compound derivatives in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. Research has shown that combining CDK8/19 inhibitors with other drugs can lead to synergistic effects in cancer treatment. For example, the combination of the CDK8/19 inhibitor SNX631 with lapatinib (B449) has been shown to strongly suppress the growth of lapatinib-resistant HER2+ breast cancer cells. researchgate.net

Similarly, quinoline derivatives have demonstrated synergistic effects when used in combination with antiviral drugs for the treatment of HIV. google.com These findings suggest that incorporating this compound-based drugs into multi-target regimens could not only boost the therapeutic impact but also mitigate the development of resistance. preprints.org Future research will likely focus on identifying more effective combination therapies and elucidating the underlying molecular mechanisms of their synergistic actions.

Investigation of this compound in Emerging Disease Models

While much of the research on this compound has focused on its anticancer properties, its therapeutic potential extends to other emerging disease models. researchgate.net The unique chemical structure and pharmacological activities of quinoline derivatives make them attractive candidates for a variety of diseases. orientjchem.org

For instance, quinoline derivatives are being investigated as potential treatments for Alzheimer's disease. nih.gov One study found that a synthesized quinoline derivative could selectively inhibit phosphodiesterase 5 (PDE5), an enzyme implicated in the memory loss associated with Alzheimer's. nih.gov This compound was able to cross the blood-brain barrier and rescue synaptic and memory defects in a mouse model of the disease. nih.gov Additionally, CDK8 inhibitors, which can be designed from a this compound scaffold, are being explored as a promising strategy for treating idiopathic pulmonary fibrosis. researchgate.net The exploration of these compounds in a wider range of disease models is a key area for future research.

Q & A

Q. Table 1: Comparative NMR Data

Proton/Positionδ (ppm) in CDCl₃Reference
Quinoline-H (C6)9.05 (s)
Aromatic protons8.20 (dd)
C≡N118.7

What are the primary research applications of this compound?

  • Catalysis : Serves as a ligand in tetranuclear copper complexes for oxidation reactions .
  • Drug discovery : A precursor for antiproliferative agents (e.g., imidazo[4,5-b]pyridine derivatives) and PDE5 inhibitors targeting Alzheimer’s disease (e.g., compound 4b with IC₅₀ = 20 nM) .

Advanced Research Questions

How can computational methods resolve electronic structure ambiguities in this compound derivatives?

Density-functional theory (DFT) using B3LYP/6-31G basis sets can model correlation energies and electron density distributions. For example:

  • Local kinetic-energy density : Predicts reactivity at the nitrile group for functionalization .
  • HOMO-LUMO gaps : Calculated to assess charge-transfer potential in metal complexes .

How do reaction conditions affect the yield of this compound derivatives in cross-coupling reactions?

Suzuki coupling optimization:

  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl group incorporation .
  • Solvent : DMF enhances solubility vs. THF, but may reduce selectivity.
  • Temperature : 80–100°C balances reaction rate and side-product formation.

Q. Table 2: Synthesis Optimization

MethodYieldConditionsReference
Pfitzinger reaction31%6-bromo precursor, reflux
Suzuki coupling80%Pd(PPh₃)₄, DMF, 80°C

What mechanisms underlie the biological activity of this compound derivatives?

  • Antiproliferative activity : Derivatives like 5-(N-piperidin-1-yl)pyrido[3',2':4,5]imidazo[1,2-a]this compound induce apoptosis via p53 pathway activation .
  • PDE5 inhibition : Compound 4b enhances synaptic plasticity by modulating cGMP levels in Alzheimer’s models .

How can contradictory NMR data for this compound be resolved?

Discrepancies in δ values (e.g., C≡N at 118.7 ppm vs. 118.59 ppm ) arise from solvent effects (CDCl₃ vs. DMSO-d6) or hydrogen bonding. Use deuterated solvent standardization and 2D NMR (HSQC, HMBC) to confirm assignments .

Methodological Guidance

Designing experiments to study this compound’s pH-sensing properties

  • UV-Vis/fluorescence spectroscopy : Track absorbance/emission shifts in buffers (pH 2–12).
  • Computational pKa prediction : Use COSMO-RS models to correlate protonation states with spectral changes .

Evaluating catalytic performance of this compound-based complexes

  • Turnover frequency (TOF) : Measure substrate conversion (e.g., alcohol oxidation) via GC-MS.
  • Kinetic isotope effects : Compare kH/kD to identify rate-determining steps .

Data Contradictions and Solutions

  • Synthetic yields : Pfitzinger reaction (31% ) vs. higher-yield methods. Solution: Screen Brønsted acid additives (e.g., TsOH) to enhance cyclization.
  • Elemental analysis : Observed C% (79.32%) vs. theoretical (80.43%) suggests impurities; repurify via column chromatography (SiO₂, hexane/EtOAc) .

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Feasible Synthetic Routes

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Reactant of Route 1
Quinoline-6-carbonitrile
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Reactant of Route 2
Quinoline-6-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.